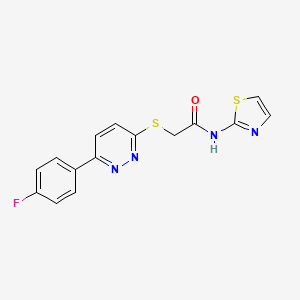![molecular formula C9H14O B14137836 1,4-Dimethylbicyclo[2.2.1]heptan-7-one CAS No. 89243-99-2](/img/structure/B14137836.png)
1,4-Dimethylbicyclo[2.2.1]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylbicyclo[2.2.1]heptan-7-one is a bicyclic ketone with a unique structure that includes two methyl groups attached to the bicycloheptane framework. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylbicyclo[2.2.1]heptan-7-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethylbicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,4-Dimethylbicyclo[22
Applications De Recherche Scientifique
1,4-Dimethylbicyclo[2.2.1]heptan-7-one finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,4-Dimethylbicyclo[221]heptan-7-one exerts its effects involves interactions with various molecular targets The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the compound
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with similar structural features but different substitution patterns.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
Uniqueness
1,4-Dimethylbicyclo[2.2.1]heptan-7-one stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its stability and versatility make it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
89243-99-2 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1,4-dimethylbicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C9H14O/c1-8-3-5-9(2,6-4-8)7(8)10/h3-6H2,1-2H3 |
Clé InChI |
SKVSUNMZRFXNAC-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C1=O)(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
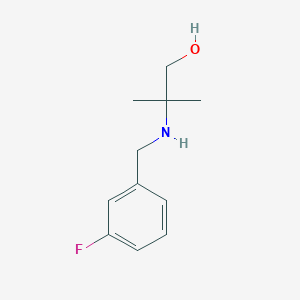
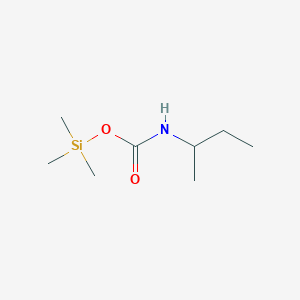
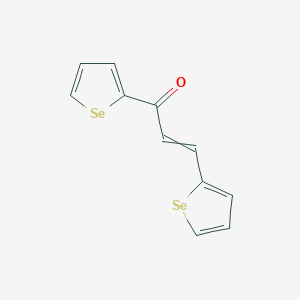


![1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14137800.png)
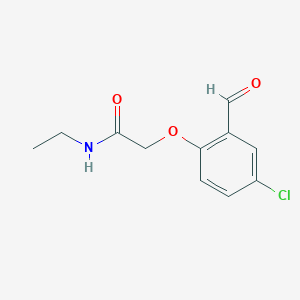
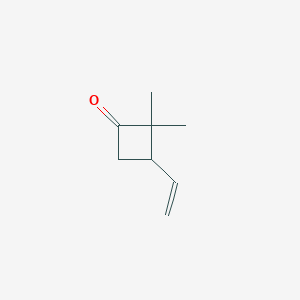
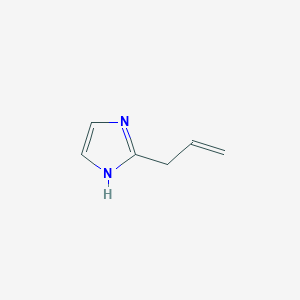
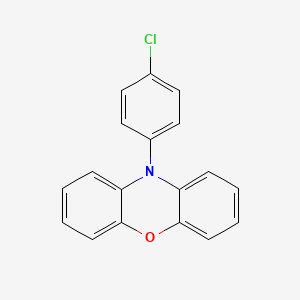

![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
